![molecular formula C11H11BrN2O B2586109 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 1501832-57-0](/img/structure/B2586109.png)

7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

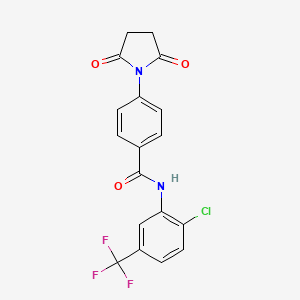

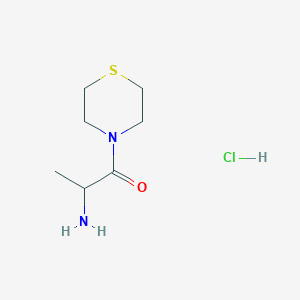

“7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one” is a chemical compound with the molecular weight of 267.13 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one” is1S/C11H11BrN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

“7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one” is a powder at room temperature . Its molecular weight is 267.13 .Aplicaciones Científicas De Investigación

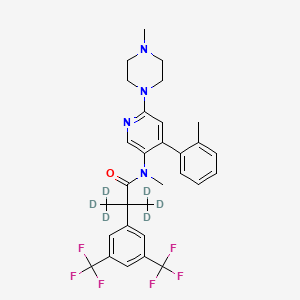

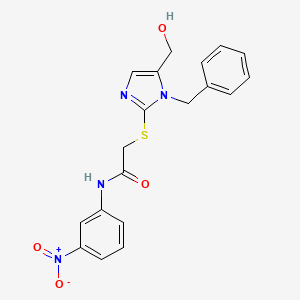

Synthesis and Chemical Properties

- Research has developed efficient protocols for synthesizing pyrrolo[2,3-c]quinolin-4(5H)-ones, which are structurally related to 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one. These compounds are synthesized using palladium-catalyzed cross-coupling reactions and cyclization processes, highlighting their significance in organic synthesis and potential for creating biologically active molecules (Wang et al., 2013); (Wang et al., 2014).

- Another study reported the new synthesis of related benzodiazepinones, indicating the versatility of halogenated pyrroloquinolines as precursors in complex organic synthesis, which can lead to the discovery of new pharmacophores (Kovač et al., 1981).

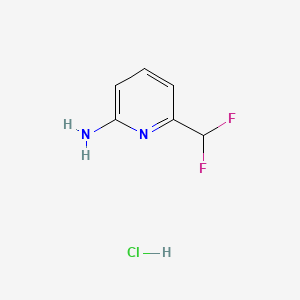

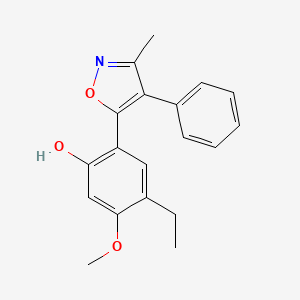

Potential Antitumor Activity

- A series of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives have been synthesized and evaluated for their selective antitumor agents' potential, suggesting the importance of the pyrroloquinoline core in developing new cancer therapies (Nagarapua et al., 2012).

Chemical Diversification and Biological Activities

- Research has also focused on the diversification of pyrrolo[1,2-a]quinoxalines, including methods for selective halogenation. These modifications can significantly impact the biological activity and physical properties of these compounds, making them valuable for pharmaceutical research and materials science (Le et al., 2021).

- Some newly synthesized thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives exhibited significant broad antibacterial activity against various bacterial strains and notable antifungal activity, demonstrating the potential of pyrroloquinolines in antimicrobial drug development (Abdel‐Wadood et al., 2014).

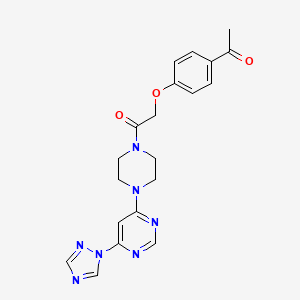

Advanced Synthetic Techniques

- Innovative synthetic techniques have been developed for creating pyrrolo[1,2-a]quinoxalines and derivatives. These include one-pot synthesis methods and reactions under specific conditions (like microwave irradiation), offering efficient pathways to complex heterocycles (Azizian et al., 2005); (Alizadeh et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

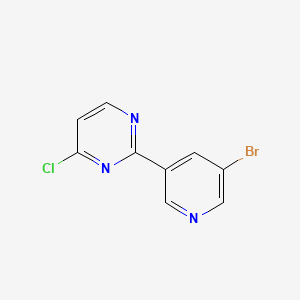

IUPAC Name |

7-bromo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h3-4,6,10H,1-2,5H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRSOFAQUPTDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine](/img/structure/B2586027.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)

![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/no-structure.png)

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)